![molecular formula C12H15ClN2O2 B14512372 Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate CAS No. 62639-07-0](/img/structure/B14512372.png)
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of propanoic acid and contains both ester and azo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then subjected to diazotization and azo coupling reactions to introduce the azo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using distillation and recrystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The azo group can be reduced to amines using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate.
Reduction: Formation of ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate.
Oxidation: Formation of 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The ester group can be hydrolyzed to release the corresponding acid, which may further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the azo group and has different chemical reactivity and applications.
Ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate: Contains an amino group instead of an azo group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of ester and azo functional groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62639-07-0 |
|---|---|
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-[(4-methylphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-11(16)12(3,13)15-14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
BIBVZQBNQFJLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(N=NC1=CC=C(C=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


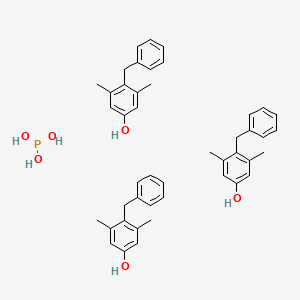
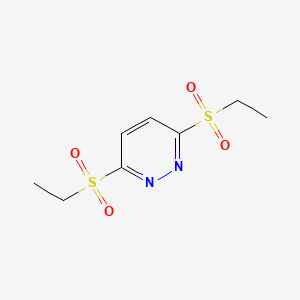


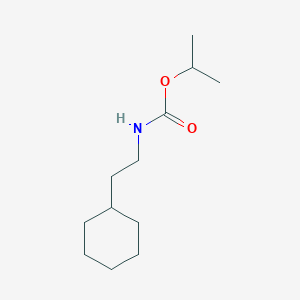

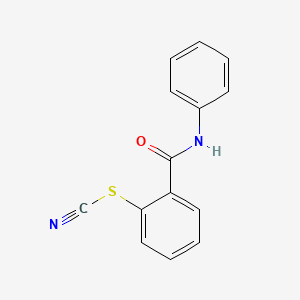


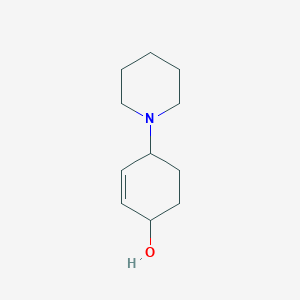
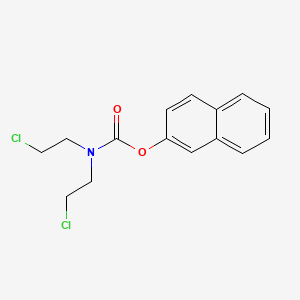
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)


